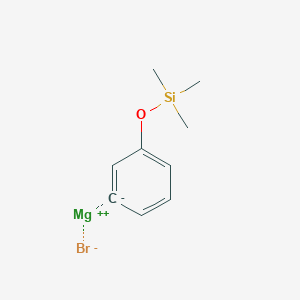

(3-(Trimethylsilyloxy)phenyl)magnesium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-(Trimethylsilyloxy)phenyl)magnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds known for their ability to form carbon-carbon bonds. This compound is particularly useful in the formation of carbon-heteroatom bonds, making it a valuable tool in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-(Trimethylsilyloxy)phenyl)magnesium bromide is typically prepared by reacting (3-(Trimethylsilyloxy)phenyl)bromide with magnesium in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and atmosphere to ensure high yield and purity. The product is often supplied as a solution in THF to facilitate handling and use in subsequent reactions.

Types of Reactions:

Nucleophilic Addition: this compound can undergo nucleophilic addition reactions with carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols.

Substitution Reactions: It can also participate in substitution reactions with alkyl halides to form new carbon-carbon bonds.

Oxidation and Reduction: While primarily used in nucleophilic addition and substitution, it can also be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Solvents: Tetrahydrofuran (THF) is the most commonly used solvent.

Atmosphere: Inert atmosphere (nitrogen or argon) to prevent degradation.

Temperature: Reactions are typically carried out at low temperatures to control reactivity.

Major Products:

Alcohols: Formed from reactions with carbonyl compounds.

Alkanes and Alkenes: Formed from substitution reactions with alkyl halides.

Scientific Research Applications

(3-(Trimethylsilyloxy)phenyl)magnesium bromide has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The primary mechanism by which (3-(Trimethylsilyloxy)phenyl)magnesium bromide exerts its effects is through nucleophilic addition. The magnesium atom in the compound acts as a Lewis acid, activating the carbon atom for nucleophilic attack. This allows the compound to form new carbon-carbon or carbon-heteroatom bonds, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Phenylmagnesium bromide: Another Grignard reagent used for similar purposes but lacks the trimethylsilyloxy group.

(3-Methoxyphenyl)magnesium bromide: Similar structure but with a methoxy group instead of a trimethylsilyloxy group.

Uniqueness: The presence of the trimethylsilyloxy group in (3-(Trimethylsilyloxy)phenyl)magnesium bromide provides unique reactivity and selectivity in certain reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name |

magnesium;trimethyl(phenoxy)silane;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13OSi.BrH.Mg/c1-11(2,3)10-9-7-5-4-6-8-9;;/h4-5,7-8H,1-3H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSZAHKPXCXQQV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CC=C[C-]=C1.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrMgOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol dihydrochloride](/img/structure/B6291651.png)

![1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B6291661.png)

![2-Azaspiro[3.3]heptan-5-one hydrochloride](/img/structure/B6291672.png)